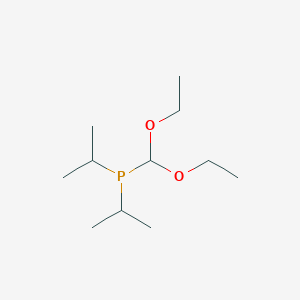

(Diethoxymethyl)di(propan-2-yl)phosphane

Beschreibung

(Diethoxymethyl)di(propan-2-yl)phosphane is a tertiary phosphane derivative characterized by a central phosphorus atom bonded to a diethoxymethyl group (–CH(OEt)₂) and two propan-2-yl (isopropyl) groups. The diethoxymethyl substituent introduces both steric bulk and electron-donating ethoxy moieties, which can modulate the electronic and steric profile of the phosphorus center. This compound is structurally distinct from simpler phosphanes like trialkylphosphanes (e.g., triisopropylphosphane) or arylphosphanes (e.g., triphenylphosphane), as the diethoxymethyl group combines oxygen-based electron donation with conformational flexibility.

Eigenschaften

CAS-Nummer |

95987-53-4 |

|---|---|

Molekularformel |

C11H25O2P |

Molekulargewicht |

220.29 g/mol |

IUPAC-Name |

diethoxymethyl-di(propan-2-yl)phosphane |

InChI |

InChI=1S/C11H25O2P/c1-7-12-11(13-8-2)14(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 |

InChI-Schlüssel |

FHXWDGAOBMGJCX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(OCC)P(C(C)C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxymethyl)di(propan-2-yl)phosphane typically involves the reaction of diethoxymethylphosphine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of (Diethoxymethyl)di(propan-2-yl)phosphane may involve larger-scale reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(Diethoxymethyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.

Major Products Formed

Oxidation: Phosphine oxides and phosphonates.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

(Diethoxymethyl)di(propan-2-yl)phosphane has several scientific research applications:

Catalysis: It is used as a ligand in transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Wirkmechanismus

The mechanism of action of (Diethoxymethyl)di(propan-2-yl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom in the compound has a lone pair of electrons, which can be donated to a metal center, forming a metal-phosphine complex. This coordination can activate the metal center, facilitating various catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between (Diethoxymethyl)di(propan-2-yl)phosphane and related phosphane derivatives:

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (Diethoxymethyl)di(propan-2-yl)phosphane | –CH(OEt)₂, 2 × –CH(CH₃)₂ | ~212.3 (estimated) | Moderate steric bulk, electron-rich due to ethoxy groups, flexible backbone |

| Di(propan-2-yl)phosphane | 2 × –CH(CH₃)₂ | 122.2 | High steric hindrance, strong σ-donor, limited solubility in polar solvents |

| Triphenylphosphane (PPh₃) | 3 × –C₆H₅ | 262.3 | Moderate σ-donor, π-acceptor capability, widely used in catalysis |

| XPhos (Dicyclohexyl[2′,4′,6′-tris(propan-2-yl)[1,1′-biphenyl]-2-yl]phosphane) | Bulky aryl and cyclohexyl groups | 555.8 | Extremely bulky, enhances catalytic efficiency in cross-coupling reactions |

| Methyl dipropan-2-ylphosphinate | –OCH₃, 2 × –CH(CH₃)₂ | 164.2 | Polar phosphinate ester, reduced basicity compared to phosphanes |

Key Observations:

- Steric Effects: The diisopropyl groups in (Diethoxymethyl)di(propan-2-yl)phosphane provide significant steric shielding, comparable to di(propan-2-yl)phosphane .

- Electronic Effects: The ethoxy groups enhance electron density at the phosphorus center, making it a stronger σ-donor than non-oxygenated phosphanes like PPh₃. This could improve catalytic activity in reactions requiring electron-rich ligands, such as hydrogenation or C–C coupling .

- Solubility: The ethoxy groups may improve solubility in polar aprotic solvents (e.g., THF or DCM) compared to purely alkyl or aryl phosphanes, facilitating homogeneous catalysis .

Stability and Reactivity

- Hydrolytic Stability: Phosphanes with alkoxy groups (e.g., methyl dipropan-2-ylphosphinate) are prone to hydrolysis under acidic or basic conditions . The diethoxymethyl group in the target compound may similarly degrade in aqueous environments, limiting its utility in biological applications without encapsulation .

- Metal Coordination: Compared to triphenylphosphane, the diethoxymethyl group’s oxygen atoms could enable chelation or secondary interactions in metal complexes, analogous to mixed-donor ligands like dppe (1,2-bis(diphenylphosphino)ethane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.